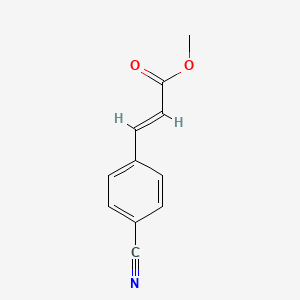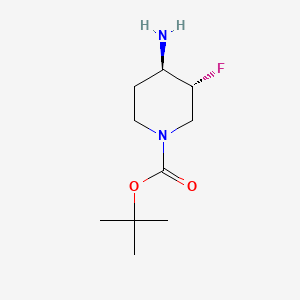
(S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol (TIQM) is a member of the isoquinoline family of compounds, which is a class of heterocyclic aromatic compounds with many diverse biological activities. TIQM has been studied for its potential applications in pharmaceuticals, biotechnology, and agrochemicals. TIQM has been found to possess a variety of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-bacterial properties. In addition, TIQM has been shown to possess neuroprotective and neuroregenerative effects, which has led to its use as a possible therapeutic agent for neurodegenerative diseases.
作用机制
The exact mechanism of action of (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL is not yet fully understood. However, it is believed that (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL acts as an antioxidant, inhibiting the formation of reactive oxygen species (ROS). In addition, (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This may explain the neuroprotective and neuroregenerative effects of (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL.
Biochemical and Physiological Effects
(S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL has been found to possess a variety of biochemical and physiological effects. (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL has been found to possess anti-inflammatory, antioxidant, anti-cancer, and anti-bacterial properties. (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL has also been shown to possess neuroprotective and neuroregenerative effects, which has led to its use as a possible therapeutic agent for neurodegenerative diseases. In addition, (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL has been found to possess antiviral activity, and to be an inhibitor of certain cancer cell lines.
实验室实验的优点和局限性
(S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL has several advantages for use in laboratory experiments. (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL is relatively stable, and can be stored at room temperature for extended periods of time without significant degradation. (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL is also non-toxic, and can be used in a variety of laboratory experiments without causing significant harm to the experimenters or the environment. However, (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL is not soluble in water, and must be dissolved in an appropriate solvent before use.
未来方向
There are a number of potential future directions for the use of (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL. (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL could be used to develop new drugs for the treatment of neurodegenerative diseases, such as Alzheimer’s disease and Parkinson’s disease. (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL could also be used to develop new antiviral agents, and to develop new inhibitors of certain cancer cell lines. In addition, (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL could be used to develop new agrochemicals, and to develop new anti-inflammatory and antioxidant agents. Finally, (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL could be used to develop new methods for the synthesis of other isoquinoline compounds.
合成方法
(S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL can be synthesized by a number of methods. The most common method is the condensation of 1,2,3,4-tetrahydroisoquinoline-3-methanol hydrochloride ((S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL-HCl) with an appropriate base, such as sodium hydroxide. This reaction results in the formation of the desired (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL. Other methods for the synthesis of (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL include the oxidation of the hydrochloride salt with sodium periodate, the oxidation of the hydrochloride salt with hydrogen peroxide, and the oxidation of the hydrochloride salt with potassium dichromate.
科学研究应用
(S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL has been studied for its potential applications in pharmaceuticals, biotechnology, and agrochemicals. (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL has been found to possess a variety of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-bacterial properties. In addition, (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL has been shown to possess neuroprotective and neuroregenerative effects, which has led to its use as a possible therapeutic agent for neurodegenerative diseases. (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL has also been studied as a possible inhibitor of certain cancer cell lines, and as an inhibitor of the enzyme acetylcholinesterase. (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL has also been studied for its potential use as an antiviral agent, and as a potential agent for the treatment of Alzheimer’s disease.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-phenyl-1,2,3,6-tetrahydropyridine", "Formaldehyde", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol" ], "Reaction": [ "1. Reduction of 4-phenyl-1,2,3,6-tetrahydropyridine with sodium borohydride in methanol to obtain 1,2,3,4-tetrahydroisoquinoline", "2. Oxidation of 1,2,3,4-tetrahydroisoquinoline with sodium dichromate in acetic acid to obtain 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid", "3. Esterification of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with methanol and hydrochloric acid to obtain methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate", "4. Reduction of methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate with sodium borohydride in ethanol to obtain (S)-1,2,3,4-tetrahydroisoquinoline-3-methanol" ] } | |
CAS 编号 |
1881-17-0 |
产品名称 |
(S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL |
分子式 |
C10H13NO |
分子量 |
163.22 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




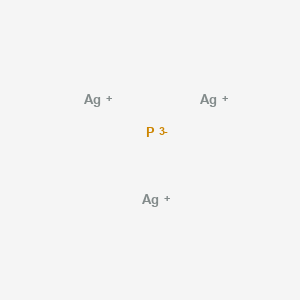
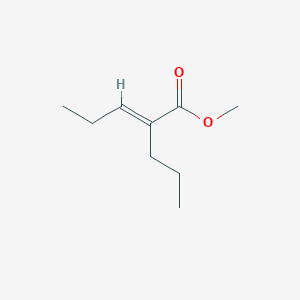
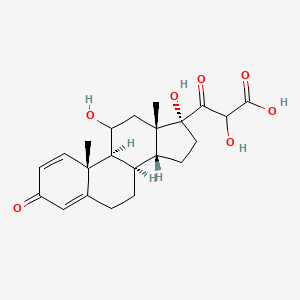
![Ethyl 3-amino-6-[(Z)-(hydroxyimino)methyl]-2-pyrazinecarboxylate](/img/structure/B1148184.png)
